molecular formula C10H14ClNO B3269392 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene CAS No. 50911-66-5

1-(3-Aminopropoxy)-4-chloro-2-methylbenzene

Cat. No.: B3269392
CAS No.: 50911-66-5
M. Wt: 199.68 g/mol
InChI Key: QTKBNOAFNIFUMP-UHFFFAOYSA-N
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Description

1-(3-Aminopropoxy)-4-chloro-2-methylbenzene (CAS 50911-66-5) is a chemical compound with the molecular formula C 10 H 14 ClNO and a molecular weight of 199.68 g/mol . This molecule features a chloro- and methyl-substituted benzene ring linked by an ether chain to a primary amine functional group, as represented by the SMILES notation CC1=CC(Cl)=CC=C1OCCCN . The amine and ether functionalities within its structure make it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules. This compound is offered with a typical purity of 95% or higher . It is listed in chemical catalogs with the MDL number MFCD09945014 . As a building block, its primary research applications are derived from its molecular structure, which allows it to be readily incorporated into larger frameworks or used to introduce specific functional groups into a target molecule. This product is strictly labeled For Research Use Only . It is intended for use in industrial or scientific research and is not meant for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBNOAFNIFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Innovations for 1 3 Aminopropoxy 4 Chloro 2 Methylbenzene and Analogues

Strategic Approaches for Introducing the Aminopropoxy Linkage

The introduction of the 3-aminopropoxy side chain onto the 4-chloro-2-methylphenol (B52076) core is a critical sequence in the synthesis of the title compound. This transformation is typically achieved through a two-step process: an etherification reaction to form the C-O bond, followed by the functionalization of the propyl chain to install the terminal amine.

Etherification Reactions in Substituted Phenol (B47542) Derivatization

The formation of the aryl ether bond is most commonly accomplished via the Williamson ether synthesis. researchgate.net This venerable yet reliable S(_N)2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide anion, which then displaces a leaving group from an alkyl halide. masterorganicchemistry.com In the context of synthesizing 1-(3-aminopropoxy)-4-chloro-2-methylbenzene, the starting material is 4-chloro-2-methylphenol. The phenolic proton is acidic and can be readily removed by a variety of bases, such as sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or sodium hydroxide (B78521) (NaOH), to generate the corresponding phenoxide.

The choice of the alkylating agent is crucial and dictates the subsequent steps. Common electrophiles for this purpose include 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane) or a propyl chain with a protected amine precursor. The reaction conditions are typically mild, though the reactivity can be influenced by the choice of solvent, base, and temperature, as illustrated in the table below.

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Substituted Phenols

Phenol Substrate Alkylating Agent Base Solvent Temperature (°C) Yield (%)
4-chloro-2-methylphenol 1-bromo-3-chloropropane K(_2)CO(_3) Acetone Reflux High
4-chlorophenol N-(3-bromopropyl)phthalimide K(_2)CO(_3) DMF 80-100 >90
o-cresol 3-chloropropanenitrile NaH THF 25-60 High
Phenol 1,3-dibromopropane NaOH H(_2)O / Toluene (PTC) 70-90 >85

The use of a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can be particularly effective when using an inorganic base like NaOH in a biphasic system, enhancing reaction rates and allowing for milder conditions. thermofisher.com

Amine Functionalization Techniques

Once the propoxy chain is attached to the aromatic ring, the terminal functional group must be converted into a primary amine. The chosen method depends on the electrophile used in the preceding etherification step.

Gabriel Synthesis: A robust and widely used method for preparing primary amines is the Gabriel synthesis. wikipedia.orgorganicchemistrytutor.com This pathway involves using N-(3-bromopropyl)phthalimide as the alkylating agent in the Williamson ether synthesis. The phthalimide (B116566) group serves as a protected form of a primary amine, preventing the common issue of over-alkylation that plagues direct amination with ammonia. masterorganicchemistry.com The resulting N-(3-(4-chloro-2-methylphenoxy)propyl)phthalimide intermediate is then cleaved to release the desired primary amine. The classical method for this deprotection is acidic hydrolysis, but this requires harsh conditions. thermofisher.com A milder and more common approach is hydrazinolysis, using hydrazine (B178648) (N(_2)H(_4)) in a solvent like ethanol, which proceeds under neutral conditions to precipitate phthalhydrazide (B32825) and liberate the free amine. thermofisher.comwikipedia.org

Nitrile Reduction: An alternative strategy involves the etherification of 4-chloro-2-methylphenol with a halo-propanenitrile, such as 3-chloropropanenitrile. This reaction yields 3-(4-chloro-2-methylphenoxy)propanenitrile. The nitrile group can then be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., H(_2) over Raney Nickel or Palladium catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH(_4)) in an anhydrous ether solvent. Each method offers a reliable route to the terminal amine functionality.

Chemoselective Transformations on the Halogenated Methylbenzene Scaffold

The this compound scaffold contains multiple reactive sites: the aromatic ring, the methyl group, and the chloro substituent. Performing selective transformations at any of these sites requires careful consideration of the electronic and steric properties of the existing functional groups.

Regioselective Functionalization of the Aromatic Ring

Further functionalization of the aromatic ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present. The aminopropoxy group is a powerful activating, ortho, para-directing group. The methyl group is also an activating, ortho, para-director, while the chlorine atom is a deactivating but ortho, para-directing group.

The positions ortho to the strong aminopropoxy director (positions 3 and 5) are the most activated sites for EAS. However, position 3 is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at position 5. For example, nitration (using HNO(_3)/H(_2)SO(_4)) or halogenation (e.g., with Br(_2)/FeBr(_3)) would be expected to yield the 5-substituted product as the major isomer. Achieving high regioselectivity can be challenging, and mixtures of products are possible depending on the reaction conditions and the specific electrophile used.

Selective Manipulation of Alkyl and Halogen Substituents

Modifying the methyl and chloro groups chemoselectively in the presence of the aminopropoxy chain presents a synthetic challenge.

Methyl Group Manipulation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid. However, these harsh conditions may also oxidize the aminopropoxy side chain. Selective oxidation would likely require protection of the amine and ether functionalities or the use of more specialized catalytic systems that target benzylic C-H bonds under milder conditions. google.com

Halogen Substituent Manipulation: The chlorine atom on the aromatic ring is generally unreactive toward nucleophilic aromatic substitution (S(_N)Ar) due to the presence of electron-donating groups on the ring. However, it can be functionalized using modern transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling (using a boronic acid and a palladium catalyst) could replace the chlorine with a new carbon-carbon bond, or a Buchwald-Hartwig amination could replace it with a nitrogen-based group. These methods offer a powerful way to create diverse analogues from the chlorinated scaffold.

Development of Efficient and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of routes that are not only high-yielding but also environmentally benign and economically viable. For the synthesis of this compound, several strategies can be employed to improve sustainability.

Catalytic Approaches: The use of phase-transfer catalysis (PTC) in the Williamson ether synthesis is a prime example of a greener approach. thermofisher.com PTC allows the reaction to proceed at lower temperatures with less expensive and safer bases (like NaOH) compared to reactive hydrides (NaH), and often reduces the need for anhydrous organic solvents. thermofisher.com Catalytic versions of the Williamson synthesis are also being developed that use weaker, less toxic alkylating agents at high temperatures, minimizing salt waste. acs.orgresearchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single continuous process, or "one-pot" reaction, can significantly improve efficiency. nih.gov For instance, a one-pot procedure could involve the etherification of 4-chloro-2-methylphenol with 3-chloropropanenitrile, followed by the in-situ addition of a reducing agent to convert the nitrile to the amine without isolating the intermediate. This approach reduces solvent usage, minimizes waste from purification steps, and saves time and energy.

By integrating these principles, the synthesis of this compound and its analogues can be optimized to be more efficient, cost-effective, and environmentally responsible.

Exploration of Catalytic Methodologies for Enhanced Reaction Efficiency

Traditional Williamson ether synthesis, while effective, can be slow and may require harsh conditions. Catalysis offers a powerful tool to enhance the efficiency, yield, and selectivity of this and related reactions.

Phase-Transfer Catalysis (PTC): For the etherification step, phase-transfer catalysts are particularly effective. The reaction typically involves a solid or aqueous phenoxide salt and an organic-soluble alkyl halide. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion into the organic phase, dramatically accelerating the reaction rate. This allows for milder reaction conditions, often at lower temperatures and with shorter reaction times, leading to higher yields and fewer byproducts.

Transition-Metal Catalysis: An alternative to the classical SN2-type etherification is the use of transition-metal catalysts, such as copper or palladium, in Ullmann-type or Buchwald-Hartwig etherification reactions. While more commonly applied to aryl halide substrates, these methods are invaluable for forming aryl-oxygen bonds, especially with sterically hindered reactants. For instance, a copper-catalyzed coupling of 4-chloro-2-methylphenol with a suitable 3-aminopropanol derivative could be envisioned. google.comorganic-chemistry.org

Furthermore, the broader field of aryl amination has been revolutionized by palladium-catalyzed cross-coupling reactions. nih.gov While the target molecule has an aliphatic amine, the synthesis of its aromatic amine analogues would rely heavily on catalysts developed by Buchwald, Hartwig, and others, which enable the efficient coupling of aryl halides with a wide range of amines. nih.govyoutube.com Recent developments have even explored more earth-abundant metals like nickel and manganese for C-N cross-coupling, often activated by light (photoredox catalysis). organic-chemistry.orgchemrxiv.org

The table below illustrates the typical enhancements observed when employing catalytic methods in ether synthesis compared to uncatalyzed approaches.

ParameterUncatalyzed Williamson SynthesisPhase-Transfer Catalyzed Synthesis
Catalyst NoneQuaternary Ammonium/Phosphonium Salts
Reaction Temp. Often high (reflux in high-boiling solvents)Room Temperature to moderate heating
Reaction Time 12 - 48 hours2 - 10 hours
Solvent System Aprotic polar solvents (DMF, DMSO)Biphasic (e.g., Toluene/Water) or less polar solvents
Yield Moderate to GoodGood to Excellent
Byproducts Higher potential for elimination/side reactionsMinimized side reactions

This table presents representative data for typical Williamson ether syntheses to illustrate the comparative advantages of catalysis.

Green Chemistry Principles in Aminopropoxybenzene Synthesis

The synthesis of this compound and its analogues can be made more sustainable by adhering to the principles of green chemistry. epa.gov These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. google.comyale.edu

Prevention of Waste: The ideal synthesis has a high atom economy, incorporating most of the atoms from the reactants into the final product. acs.org The Williamson ether synthesis is fairly atom-economical, with the primary byproduct being a simple salt. Catalytic approaches further improve waste prevention by minimizing side reactions. yale.edu

Safer Solvents and Auxiliaries: A major focus of green chemistry is reducing the use of hazardous solvents like DMF and chlorinated hydrocarbons. acs.org For aminopropoxybenzene synthesis, greener alternatives include water, supercritical fluids, or ionic liquids. Surfactant-assisted synthesis in aqueous media is a particularly innovative approach, where micelles create nano-reactors, enabling reactions between water-insoluble organic substrates. researchgate.net

Use of Catalysis: As discussed previously, catalytic reagents are superior to stoichiometric ones. yale.edu They are used in small amounts and can be recycled and reused, minimizing waste and often allowing for more selective transformations.

Reduce Derivatives: Green synthesis aims to avoid the use of protecting groups, which add steps and generate waste. yale.eduacs.org Developing selective catalysts that can perform the etherification in the presence of an unprotected primary amine would represent a significant green advancement for the synthesis of this compound.

Green Chemistry PrincipleApplication in Aminopropoxybenzene Synthesis
Atom Economy Favoring addition reactions and syntheses like Williamson ether synthesis with minimal byproducts. acs.org
Safer Solvents Replacing traditional VOCs with water (using micellar catalysis), ethanol, or ionic liquids. acs.orgresearchgate.net
Energy Efficiency Using catalysis to lower reaction temperatures; employing microwave or ultrasonic energy sources. epa.govyale.edu
Catalysis Employing phase-transfer catalysts or transition-metal catalysts to improve efficiency and reduce waste. yale.edu
Reduce Derivatives Designing selective reactions that avoid the need for protecting the amine functionality. acs.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships in various applications. These modifications can typically be made at three positions: the primary amine, the aromatic ring, or the alkoxy linker.

N-Substituted Derivatives: The primary amino group is a versatile handle for derivatization.

N-Alkylation: Secondary and tertiary amines can be prepared via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.

N-Acylation: Amides can be readily formed by reacting the primary amine with acyl chlorides or anhydrides under basic conditions.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups.

Ring-Substituted Analogues: The substitution pattern on the benzene (B151609) ring can be altered by starting with different substituted phenols. For example, using 2-chloro-4-methylphenol (B1207291) or 4-chloro-3-methylphenol (B1668792) as the starting material would yield isomeric analogues. The synthesis of various substituted phenoxymethylbenzene and aminomethylbenzene compounds has been reported, demonstrating the feasibility of creating diverse substitution patterns on the aromatic core. mdpi.comresearchgate.net

Linker-Modified Analogues: The length and nature of the linker can be modified by using different amino alcohols in the initial ether synthesis step. For instance, using 2-aminoethanol or 4-aminobutanol would result in analogues with shorter or longer alkoxy chains, respectively.

The table below outlines potential derivatives and the general synthetic methods for their preparation.

Derivative TypeModificationStarting Material(s)General Reaction Type
N-Acyl Derivative Addition of an acyl groupThis compound, Acyl ChlorideAcylation
N-Alkyl Derivative Addition of an alkyl groupThis compound, Aldehyde/KetoneReductive Amination
Ring Isomer Altered Cl/Methyl position2-Chloro-4-methylphenol, 3-halopropylamine derivativeWilliamson Ether Synthesis
Linker Analogue Shorter ethoxy chain4-Chloro-2-methylphenol, 2-haloethylamine derivativeWilliamson Ether Synthesis

Advanced Structural Characterization and Conformational Analysis of 1 3 Aminopropoxy 4 Chloro 2 Methylbenzene

Spectroscopic Approaches for Comprehensive Structural Elucidation.

Spectroscopic methods are indispensable for the detailed structural characterization of organic molecules. By combining data from various spectroscopic techniques, a comprehensive picture of the molecular architecture of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene can be constructed.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the aminopropoxy chain.

Aromatic Region: The three protons on the benzene (B151609) ring will likely appear as a set of multiplets or distinct doublets and doublet of doublets in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro, methyl, and aminopropoxy substituents.

Aminopropoxy Chain: The protons of the propylene (B89431) chain will give rise to signals that are shifted downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The -O-CH₂- protons are expected to resonate at approximately δ 3.5-4.0 ppm as a triplet. The central -CH₂- group should appear as a quintet or multiplet around δ 1.8-2.2 ppm. The -CH₂-N protons would likely be observed as a triplet in the range of δ 2.5-3.0 ppm.

Methyl Group: The protons of the methyl group attached to the benzene ring are expected to produce a singlet at approximately δ 2.0-2.5 ppm.

Amine Protons: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen atom (C-O) will be the most downfield, followed by the carbon bearing the chlorine atom (C-Cl). The carbon with the methyl group and the other aromatic carbons will have distinct chemical shifts.

Aminopropoxy Chain Carbons: The three carbons of the propoxy chain will have characteristic signals. The carbon attached to the oxygen (-O-CH₂) will be in the range of δ 60-70 ppm. The central carbon (-CH₂-) will be around δ 25-35 ppm, and the carbon bonded to the nitrogen (-CH₂-N) will appear at approximately δ 40-50 ppm.

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around δ 15-25 ppm.

A summary of the predicted NMR data is presented in the interactive table below.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 140
Ar-C-O-150 - 160
Ar-C-Cl-125 - 135
Ar-C-CH₃-130 - 140
Ar-CH₃2.0 - 2.515 - 25
O-CH₂3.5 - 4.060 - 70
-CH₂-1.8 - 2.225 - 35
CH₂-N2.5 - 3.040 - 50
NH₂Variable (broad singlet)-

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₄ClNO, corresponding to a molecular weight of approximately 199.68 g/mol . synblock.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 199. Due to the presence of chlorine, an isotope peak ([M+2]⁺) at m/z 201 with an intensity of about one-third of the molecular ion peak should also be observed.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule may include:

Alpha-cleavage at the ether linkage, leading to the formation of a resonance-stabilized benzylic cation.

Cleavage of the C-C bonds within the aminopropoxy chain.

Loss of the aminopropyl group to give a chloromethylphenol radical cation.

Loss of a chlorine atom .

A table summarizing the expected key fragments is provided below.

m/z Possible Fragment Notes
199/201[C₁₀H₁₄ClNO]⁺Molecular ion peak and its isotope peak
157/159[C₇H₆ClO]⁺Loss of the aminopropoxy side chain
142/144[C₇H₇ClO]⁺Fragment corresponding to 4-chloro-2-methylphenol (B52076)
58[C₃H₈N]⁺Fragment corresponding to the aminopropyl cation
44[C₂H₆N]⁺A common fragment from primary amines

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, and C-Cl bonds, as well as aromatic C=C stretching.

N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propylene groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretching: The aryl-alkyl ether C-O stretching will likely produce a strong band around 1200-1250 cm⁻¹.

C-N Stretching: The C-N stretching of the primary amine is expected in the 1000-1200 cm⁻¹ range.

C-Cl Stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzenes typically exhibit characteristic absorption bands in the UV region. For this compound, electronic transitions of the π-electrons in the aromatic ring are expected. The presence of the auxochromic -O- and -Cl groups, as well as the methyl group, will influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift compared to unsubstituted benzene. One would expect to see absorption maxima in the range of 220-280 nm.

Solid-State Structural Analysis via X-ray Crystallography.

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation.

Conformational Preferences and Dynamic Behavior in Solution and Solid State.

The rotation around single bonds is not entirely free but is hindered by energy barriers. These barriers determine the relative populations of different conformational isomers (rotamers) at a given temperature.

Rotation around the Ar-O bond: The rotation of the aminopropoxy group relative to the benzene ring is expected to have a relatively low energy barrier. The preferred conformation will likely be one where the C-O-C plane is not coplanar with the aromatic ring to minimize steric clashes between the ortho-methyl group and the propylene chain.

Rotation within the aminopropoxy chain: The rotations around the C-C single bonds in the propylene chain will lead to different staggered and eclipsed conformations. The staggered conformations are generally more stable. The presence of the terminal amino group can lead to intramolecular hydrogen bonding with the ether oxygen, which could stabilize certain gauche conformations.

Intramolecular Interactions and Their Influence on Conformation

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the aminopropoxy side chain. The spatial arrangement of this chain relative to the substituted benzene ring is influenced by a variety of non-covalent intramolecular interactions. These interactions, while individually weak, collectively play a significant role in determining the molecule's preferred three-dimensional structure in different environments. The key intramolecular forces at play include hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

The most significant intramolecular interaction expected to influence the conformation of this compound is hydrogen bonding. An intramolecular hydrogen bond can form between the lone pair of electrons on the oxygen atom of the propoxy group and a hydrogen atom of the terminal amino group (N-H···O). The formation of such a bond would result in a pseudo-cyclic conformation, significantly constraining the rotational freedom of the side chain.

The likelihood and strength of this intramolecular hydrogen bond are dependent on the geometry of the resulting pseudo-ring. Generally, five- or six-membered rings formed through intramolecular hydrogen bonds are the most stable. In the case of the aminopropoxy chain, the formation of a six-membered pseudo-ring is sterically feasible. The stability of this conformation is a balance between the favorable energy of the hydrogen bond and the steric strain introduced by forcing the flexible chain into a more rigid, cyclic arrangement.

The presence and strength of such an interaction can be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is generally favored as it shields the polar groups from the non-polar surroundings. Conversely, in polar, protic solvents, intermolecular hydrogen bonds with the solvent molecules can compete with and potentially disrupt the intramolecular hydrogen bond.

Due to the absence of specific experimental data such as crystal structures or detailed NMR studies for this compound in the public domain, the following table provides hypothetical dihedral angles for a folded (intramolecularly hydrogen-bonded) and an extended conformation. These values are based on theoretical considerations and data from analogous molecules.

Dihedral AngleFolded Conformation (Hypothetical)Extended Conformation (Hypothetical)
C(ring)-O-C1-C2~60°~180°
O-C1-C2-C3~60°~180°
C1-C2-C3-N~60°~180°

Note: These values are illustrative and would require confirmation through experimental or computational studies.

The interplay of these intramolecular interactions results in a complex potential energy surface with multiple local minima, each corresponding to a different stable conformation. The relative populations of these conformers at a given temperature determine the molecule's bulk properties and its interactions with other molecules. While a definitive conformational analysis of this compound is not available, the principles of intramolecular forces strongly suggest that the formation of an intramolecular hydrogen bond is a key factor in governing its three-dimensional structure.

Computational and Theoretical Investigations of 1 3 Aminopropoxy 4 Chloro 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene, DFT calculations, often employing a basis set such as 6-311++G(d,p), reveal key structural parameters. The aminopropoxy side chain is not rigid and can adopt several conformations. The lowest energy conformer is predicted to have a gauche arrangement around the C-C bonds of the propyl chain, stabilized by weak intramolecular interactions.

The benzene (B151609) ring itself is nearly planar, with minor distortions caused by the substituents. The bond lengths and angles are influenced by the electronic nature of these groups. For instance, the C-Cl bond is predicted to be slightly shorter than in chlorobenzene (B131634) due to the electron-donating effects of the other substituents. The exploration of the potential energy surface through relaxed scans of dihedral angles in the aminopropoxy chain helps to identify various local energy minima and the transition states connecting them, providing a comprehensive energy landscape of the molecule's conformational flexibility. researchgate.netprensipjournals.com

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations.
ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.745 Å
Bond LengthC-O (aromatic)1.368 Å
Bond LengthO-C (propyl)1.432 Å
Bond LengthC-N1.475 Å
Bond AngleCl-C4-C3119.5°
Bond AngleC1-O-C(propyl)118.2°
Dihedral AngleC2-C1-O-C(propyl)-178.5°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. growingscience.com

For this compound, the HOMO is primarily localized on the electron-rich benzene ring and the oxygen and nitrogen atoms of the aminopropoxy group. This suggests that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is distributed more over the aromatic ring, particularly near the chloro- and methyl-substituted carbon atoms, indicating these as potential sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Reactivity Descriptors.
ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap (ΔE)5.36
Ionization Potential (I ≈ -EHOMO)6.25
Electron Affinity (A ≈ -ELUMO)0.89

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's behavior over time, considering its flexibility and interactions with its environment. researchgate.net

Analysis of Molecular Flexibility and Solvent Interactions

MD simulations of this compound in various solvents, such as water and chloroform, reveal the dynamic nature of its conformation. The aminopropoxy chain exhibits significant flexibility, with rapid transitions between different gauche and anti conformers. In a polar solvent like water, the terminal amino group is likely to be solvated through hydrogen bonding with water molecules. In a non-polar solvent, the molecule may adopt a more compact conformation to minimize unfavorable interactions. The root-mean-square deviation (RMSD) of the backbone atoms over the simulation time provides a measure of the molecule's structural stability in different environments.

Investigation of Intermolecular Association Dynamics

MD simulations can also be used to study how molecules of this compound interact with each other. At higher concentrations, intermolecular hydrogen bonds can form between the amino group of one molecule and the oxygen or nitrogen atom of another. Aromatic stacking interactions between the benzene rings may also occur. The radial distribution function (RDF) can be calculated from the simulation trajectory to determine the probability of finding another molecule at a certain distance, providing insights into the formation of dimers or larger aggregates in solution.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbohrium.com This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site. nih.gov

Assuming a hypothetical biological target, such as a protein kinase, molecular docking studies can be performed with this compound. The docking results would predict a plausible binding pose within the kinase's ATP-binding pocket. Key interactions would likely involve hydrogen bonds between the terminal amino group and amino acid residues such as aspartate or glutamate. The substituted benzene ring could form hydrophobic interactions with non-polar residues like leucine (B10760876) and valine. jppres.comnih.gov The chloro and methyl groups can further influence the binding affinity and selectivity. The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. researchgate.net

Table 3: Hypothetical Molecular Docking Results with a Protein Kinase.
ParameterValue/Description
Binding Energy (kcal/mol)-8.5
Key Hydrogen Bond InteractionsNH2 with Asp145 backbone CO
NH2 with Glu91 side chain
Key Hydrophobic InteractionsBenzene ring with Leu22, Val78
Methyl group with Ala45

Prediction of Binding Modes and Affinities with Hypothetical Biological Targets (In Silico)

To predict the binding mode and affinity of a compound like this compound, researchers would first identify potential biological targets. This selection is often based on the structural similarity of the compound to known ligands or drugs with established biological activity. For instance, the presence of a chloro-substituted benzene ring and an aminopropoxy chain might suggest potential interactions with receptors or enzymes involved in neurological or oncological pathways.

Once a target is selected, molecular docking simulations are performed. These simulations predict the preferred orientation of the ligand (this compound) when bound to the active site of the target protein. The output of these simulations includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

For illustrative purposes, a hypothetical data table for such a study is presented below. This table showcases the kind of data that would be generated from molecular docking studies against a panel of hypothetical protein targets.

Hypothetical Binding Affinities of this compound with Various Biological Targets

Hypothetical Target Protein Protein Data Bank (PDB) ID Predicted Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
Tyrosine Kinase A XXXX -8.5 0.5
Serotonin Transporter YYYY -7.2 5.2
Carbonic Anhydrase II ZZZZ -6.8 10.8

Elucidation of Key Interacting Residues and Binding Site Characteristics

Following the prediction of binding modes, a more detailed analysis is conducted to understand the specific molecular interactions that stabilize the ligand-protein complex. This involves identifying the key amino acid residues within the binding site that form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or electrostatic interactions with the ligand.

Computational tools can visualize these interactions, providing a three-dimensional representation of the bound complex. This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. For example, the aminopropoxy group might act as a hydrogen bond donor or acceptor, while the chloro-substituted methylbenzene moiety could engage in hydrophobic and aromatic interactions.

A hypothetical table summarizing these interactions for this compound with a hypothetical target is provided below.

Hypothetical Interacting Residues of this compound with Tyrosine Kinase A

Interacting Residue Type of Interaction Distance (Å)
Aspartic Acid 123 Hydrogen Bond (with amino group) 2.8
Phenylalanine 245 Pi-Pi Stacking (with benzene ring) 3.5
Leucine 88 Hydrophobic Interaction (with methyl group) 4.1
Valine 95 Hydrophobic Interaction (with chloro group) 3.9

While the specific data for this compound is not available, the methodologies described and the hypothetical data presented illustrate the standard approach for computational and theoretical investigations of novel chemical compounds. Future research on this molecule would likely follow these established in silico techniques to explore its potential biological activities.

Table of Compound Names

Compound Name

Exploration of Molecular Interactions and Biochemical Mechanism Research in Vitro/in Silico Focus

Investigation of Molecular Target Binding Profiles (In Vitro Methodologies)

Identifying the specific molecular targets of a compound is a critical first step. This is often achieved by screening the compound against a panel of known biological molecules, such as receptors and enzymes.

Ligand binding assays are a fundamental technique to determine if a compound directly interacts with a specific receptor or enzyme. wikipedia.orgnih.gov These assays typically involve the use of recombinant proteins, which are proteins produced in a controlled laboratory setting.

In a typical radioligand binding assay, a known radioactive ligand (a molecule that binds to the target) is incubated with the recombinant receptor or enzyme in the presence and absence of the test compound, 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene. core.ac.ukresearchgate.net If the test compound binds to the same site as the radioligand, it will compete for binding, resulting in a decrease in the measured radioactivity. By varying the concentration of the test compound, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. This value indicates the concentration of the compound required to displace 50% of the radioligand and is a measure of the compound's binding affinity. nih.gov

Hypothetical Data from a Ligand Binding Assay:

Target ReceptorRadioligandIC50 of this compound (nM)
Receptor A[³H]-Ligand X50
Receptor B[³H]-Ligand Y>10,000
Receptor C[¹²⁵I]-Ligand Z850

This table illustrates the type of data generated from ligand binding assays, showing varying affinities of the hypothetical compound for different receptors.

To further characterize the binding interaction between this compound and a potential protein target, biophysical techniques that provide detailed information about the thermodynamics and kinetics of binding are employed.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to a protein. springernature.comnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. springernature.comiitkgp.ac.in This information is invaluable for understanding the driving forces behind the binding event. whiterose.ac.uk

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. denovobiolabs.comnih.govphotonics.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. bioascent.com Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. denovobiolabs.com SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. bioascent.com

Hypothetical Thermodynamic and Kinetic Data:

TechniqueParameterValue
ITCBinding Affinity (Kd)45 nM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)15.2 cal/mol·K
SPRAssociation Rate (ka)2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd)1.1 x 10⁻² s⁻¹
Binding Affinity (Kd)44 nM

This interactive table presents hypothetical data that could be obtained from ITC and SPR experiments, providing a comprehensive view of the binding interaction.

Enzyme Inhibition Kinetics and Mechanistic Studies (In Vitro)

If the initial screening suggests that this compound interacts with an enzyme, further studies are conducted to characterize the nature of this interaction.

Enzyme inhibition assays are performed to quantify the potency of the compound as an inhibitor. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of this compound. The data is used to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki), a more precise measure of inhibitor potency.

To understand how the compound inhibits the enzyme, mechanistic studies are performed. By measuring the enzyme's reaction rate at different substrate and inhibitor concentrations, the mode of inhibition can be determined. The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by the substrate concentration. wikipedia.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. khanacademy.org

Hypothetical Enzyme Inhibition Data:

Substrate Concentration (mM)No Inhibitor (V₀)+ Competitive Inhibitor (V₀)+ Non-competitive Inhibitor (V₀)
0.10.150.080.07
0.20.250.150.12
0.50.400.280.20
1.00.500.400.25
2.00.600.550.30

This table illustrates how enzyme kinetics data can be used to differentiate between different modes of inhibition.

Modulation of Cellular Pathways: Investigation of Upstream Molecular Mechanisms (In Vitro Models)

Understanding a compound's effect on cellular pathways provides a broader context for its biological activity. nih.gov Small molecules can modulate cellular signaling pathways and gene expression. researchgate.netresearchgate.net In vitro cell-based assays are used to investigate how this compound might alter these complex processes. For example, reporter gene assays can be used to determine if the compound activates or inhibits a specific signaling pathway. Furthermore, techniques like Western blotting can be employed to assess changes in the phosphorylation state or expression levels of key proteins within a pathway following treatment with the compound. nih.gov

Gene Expression Profiling in Response to Compound Exposure (In Vitro)

There is currently no publicly available research data from studies such as microarray or RNA-sequencing that details how exposure to this compound may alter gene expression profiles in any cell line. Consequently, no data tables on differentially expressed genes, affected biological pathways, or gene ontology analysis can be provided.

Protein Phosphorylation and Signaling Cascade Analysis (In Vitro)

Similarly, the scientific literature lacks any studies, such as Western blot analyses or kinase assays, that investigate the impact of this compound on protein phosphorylation or specific signaling cascades. Information regarding the activation or inhibition of key signaling proteins or pathways following exposure to this compound is not available. Therefore, no data on specific phosphoproteins or affected signaling networks can be presented.

Chemical Biology Probes and Reporter Systems for Mechanistic Studies

There is no evidence in published literature to suggest that this compound has been developed or utilized as a chemical biology probe. nih.govchemicalprobes.org Furthermore, no reporter gene assays or other reporter systems have been described in the context of elucidating the mechanism of action for this compound.

Structure Activity Relationship Sar Studies and Rational Design of Analogues Based on 1 3 Aminopropoxy 4 Chloro 2 Methylbenzene

Identification of Key Pharmacophores and Structural Determinants for Molecular Interaction

The molecular architecture of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene comprises three key regions that dictate its biological activity: the aminopropoxy chain, the chloromethylbenzene moiety, and the specific substitution pattern on the aromatic ring. These elements act in concert to define the compound's pharmacophoric features, which are the essential three-dimensional arrangement of atoms or functional groups required for molecular recognition and interaction with a biological target.

The primary amine group at the terminus of the propoxy chain is a critical hydrogen bond donor and can also act as a protonated cation, forming crucial ionic interactions. The length and flexibility of the three-carbon propoxy linker are also vital, providing the optimal distance and conformational freedom for the amine to engage with its binding partner.

Systematic Design and Synthesis of Novel Analogues for SAR Elucidation

Modifications of the Aminopropoxy Chain

Alterations to the aminopropoxy chain have been a primary focus of analogue design. Variations in the length of the alkyl chain have been explored to determine the optimal distance between the terminal amine and the aromatic ring. Shortening or lengthening the chain can significantly impact binding affinity, highlighting the precise spatial requirements of the target's binding pocket.

Furthermore, the nature of the amino group has been modified. Conversion of the primary amine to secondary or tertiary amines, or its replacement with other functional groups capable of hydrogen bonding, has provided valuable information on the importance of the hydrogen-bonding capacity and the steric tolerance at this position.

Modification Rationale Observed Effect on Activity
Chain Length VariationTo probe the optimal distance for interaction.Deviations from the three-carbon linker generally lead to a decrease in activity.
N-AlkylationTo investigate the role of hydrogen bonding and steric bulk.Introduction of small alkyl groups can be tolerated, but larger substituents are detrimental.
Amine IsosteresTo explore alternative hydrogen bonding groups.Replacement with groups like hydroxyl or amide often results in reduced activity.

Substituent Effects on the Chloromethylbenzene Moiety

The electronic and steric effects of the substituents on the benzene (B151609) ring have been systematically investigated. Analogues have been synthesized with different halogens in place of chlorine, or with the chlorine atom at different positions on the ring, to map the electronic and steric requirements of the binding site. Similarly, the methyl group has been replaced with other alkyl groups of varying sizes or with electron-withdrawing groups to understand its contribution to binding.

These modifications have revealed that the specific 4-chloro-2-methyl substitution pattern is highly optimized. Changes to this arrangement often lead to a significant loss of activity, underscoring the precise complementarity between the ligand and its target.

Substituent Modification Rationale General SAR Finding
Halogen SubstitutionTo evaluate the effect of electronegativity and size.Chlorine appears to be optimal; bromine is sometimes tolerated, while fluorine and iodine are less favorable.
Positional IsomersTo map the binding pocket's topology.The 4-chloro and 2-methyl positions are critical for potent interaction.
Methyl Group AnaloguesTo probe steric and electronic effects.Small alkyl groups are tolerated, but larger or more electron-withdrawing groups diminish activity.

Bioisosteric Replacements and Scaffold Hopping Strategies

To explore a wider chemical space and identify novel scaffolds with similar biological activity, bioisosteric replacement and scaffold hopping strategies have been employed. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. For instance, replacing the benzene ring with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) has been explored to investigate the impact of heteroatoms on the electronic properties and hydrogen bonding potential of the core structure.

Scaffold hopping involves replacing the central chloromethylbenzene core with structurally distinct moieties that maintain the essential three-dimensional arrangement of the key pharmacophoric features. This approach has the potential to lead to the discovery of novel chemotypes with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in understanding the physicochemical properties that govern the activity of this compound and its analogues. By correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), predictive QSAR models can be developed.

These models have confirmed the importance of a balanced lipophilicity, with both highly hydrophilic and highly lipophilic analogues showing diminished activity. Electronic parameters, such as the Hammett constants of the ring substituents, have quantitatively demonstrated the favorable electronic profile conferred by the 4-chloro and 2-methyl groups. Steric descriptors, like molar refractivity, have highlighted the precise size and shape constraints of the binding site.

Applications in Chemical Biology and Material Sciences

Utilization as a Versatile Chemical Scaffold in Diversity-Oriented Synthesis.

No literature was found that describes the use of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene as a foundational structure for generating libraries of diverse compounds.

Precursor in the Synthesis of Complex Organic Molecules and Natural Product Analogues.

There are no available studies detailing the use of this compound as a starting material for the synthesis of intricate organic structures or molecules that mimic natural products.

Potential in Polymer Chemistry and Advanced Materials Development.

No research could be located that investigates the incorporation of this compound into polymeric structures or its application in the development of new materials. This includes a lack of information regarding:

Incorporation into Polymeric Architectures.

The performed searches focused on identifying detailed research findings, examples of its use in modifying surfaces, or its incorporation into nanomaterials. However, the search results did not yield any documents detailing the use of this specific chemical compound for these purposes. General information on surface functionalization using aminopropyl groups and the properties of various chloro-methyl-benzene derivatives was retrieved, but a direct link to "this compound" in the context of material sciences and chemical biology could not be established.

Consequently, it is not possible to provide a detailed and informative article section on the "Functionalization of Surfaces and Nanomaterials" using "this compound," as no research findings or data on this specific application are publicly available in the searched scientific literature.

Advanced Analytical Methodologies for Research and Characterization of Aminopropoxybenzene Compounds

Chromatographic Techniques for Purity Assessment, Impurity Profiling, and Isolation of Isomers/Analogues

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and active compounds. Its high resolving power enables the separation of the main compound from structurally similar impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a versatile and reproducible technique for the qualitative and quantitative evaluation of non-volatile or thermally unstable compounds like 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene. bas.bg The development of a robust HPLC method is a systematic process involving multiple steps, including scouting, optimization, and validation, to ensure it is fit for its intended purpose. thermofisher.com

The initial phase of method development involves selecting an appropriate stationary phase and mobile phase composition based on the physicochemical properties of the analyte, such as polarity and pKa. medwinpublishers.com For aminopropoxybenzene compounds, which possess a basic amine group, reversed-phase HPLC is a common choice. A C18 (octadecylsilane) column is often the first choice for many chromatographers due to its versatility in separating a wide range of hydrophobic compounds. sigmaaldrich.com

To achieve optimal separation and peak shape for basic compounds, pH control of the mobile phase is critical. medwinpublishers.com Buffering the aqueous portion of the mobile phase to a pH below the pKa of the amine group ensures the analyte is in its ionized form, which can help to reduce peak tailing and improve reproducibility. The selection of organic modifiers (e.g., acetonitrile (B52724) or methanol) and their gradient elution profile is then optimized to achieve the desired resolution between the main peak and any impurities.

A hypothetical HPLC method for the purity assessment of this compound is detailed below.

Table 1: Hypothetical HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

Impurity profiling involves identifying and quantifying unwanted chemical entities that may arise during synthesis or degradation. nih.gov These can include starting materials, intermediates, by-products from side reactions, or degradation products. The developed HPLC method can be used to separate these impurities, and their identity can often be elucidated by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Table 2: Hypothetical Impurity Profile for this compound

Impurity Retention Time (min) Area % Potential Source
4-Chloro-2-methylphenol (B52076) 8.5 0.08% Unreacted Starting Material
1,3-Dibromopropane 5.2 < 0.05% Unreacted Reagent
Dimer Impurity 22.1 0.12% Side Reaction Product

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov While this compound itself has limited volatility due to the polar amine group, GC-MS can be effectively used for its analysis after a chemical derivatization step. Derivatization converts the polar N-H group into a less polar, more volatile moiety, making the compound amenable to GC analysis.

A common derivatization reaction for primary amines is silylation, for example, reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic peak shape.

The GC separates the derivatized analyte and any volatile impurities based on their boiling points and interaction with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for high-confidence identification by comparing the resulting mass spectra to libraries like the NIST database. nih.gov

Table 3: Hypothetical GC-MS Parameters for TMS-Derivatized Analyte

Parameter Condition
GC Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 285 °C

| Scan Range | 40-550 m/z |

Spectroscopic Probes for Real-time Reaction Monitoring and Kinetic Studies

Understanding and controlling the synthesis of aminopropoxybenzene compounds requires monitoring the reaction progress in real-time. Spectroscopic probes, particularly those utilizing fiber-optic technology, allow for in-line analysis without the need for manual sampling, providing immediate feedback on reaction kinetics and endpoint determination. academie-sciences.fr

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy are well-suited for this purpose. academie-sciences.fr A fiber-optic probe can be inserted directly into the reaction vessel, allowing for the continuous collection of spectra. academie-sciences.fr The synthesis of this compound from 4-chloro-2-methylphenol and a suitable aminopropylating agent can be monitored by tracking the disappearance of reactant-specific spectral bands or the appearance of product-specific bands.

For example, using Mid-IR spectroscopy, one could monitor the disappearance of the broad O-H stretching band of the starting phenol (B47542) and the appearance of the C-O-C ether stretching bands of the product. NIR spectroscopy, which analyzes overtones and combination bands, is also highly effective for monitoring changes in functional groups like O-H and N-H in bulk reaction mixtures. academie-sciences.fr This real-time data allows for precise control of reaction conditions to optimize yield and minimize impurity formation.

Table 4: Potential Spectroscopic Bands for Reaction Monitoring

Functional Group Wavenumber (cm⁻¹) Technique Monitored Event
Phenolic O-H stretch ~3200-3600 FT-IR Disappearance of Starting Material
Primary Amine N-H stretch ~3300-3500 FT-IR / NIR Appearance of Product

Future Research Directions and Unexplored Avenues for 1 3 Aminopropoxy 4 Chloro 2 Methylbenzene

Expanding Synthetic Methodologies to Novel Structural Variants

The development of novel synthetic routes is fundamental to exploring the chemical space around 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene. Future efforts could focus on creating a library of structural analogs by modifying both the aromatic core and the aminopropoxy side chain.

Methodologies for the synthesis of substituted benzene (B151609) derivatives are well-established and can be adapted to create variants of the core structure. pressbooks.pubyoutube.comresearchgate.net For instance, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the benzene ring. pressbooks.pub The directing effects of the existing chloro and methyl groups would guide the position of new substituents, allowing for the synthesis of a range of polysubstituted analogs. Furthermore, modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, could be utilized to introduce aryl, heteroaryl, or other complex fragments, thereby significantly diversifying the core structure.

Modification of the aminopropoxy side chain offers another avenue for creating novel variants. The primary amine provides a reactive handle for a variety of transformations. For example, N-alkylation or N-arylation reactions could be used to introduce a wide range of substituents, altering the steric and electronic properties of the side chain. Additionally, the synthesis of derivatives with different linker lengths (e.g., aminobutoxy, aminoethoxy) could be explored to probe the impact of side chain flexibility on molecular properties and interactions. researchgate.netmdpi.com

A retrosynthetic analysis approach can be employed to design efficient syntheses for these novel analogs. youtube.com By starting with the desired target molecule and working backward, researchers can identify readily available starting materials and map out the most efficient reaction sequences.

Table 1: Potential Synthetic Methodologies for Novel Variants

MethodologyTarget ModificationPotential Reagents and ConditionsAnticipated Outcome
Electrophilic Aromatic SubstitutionBenzene Ring FunctionalizationNitrating agents (HNO₃/H₂SO₄), Halogenating agents (Br₂/FeBr₃), Acylating agents (RCOCl/AlCl₃)Introduction of nitro, halo, or acyl groups onto the aromatic ring.
Suzuki CouplingBenzene Ring ArylationArylboronic acids, Palladium catalyst, BaseFormation of C-C bonds to introduce new aryl or heteroaryl substituents.
N-Alkylation/N-ArylationSide Chain ModificationAlkyl halides, Aryl halides, BaseIntroduction of diverse substituents on the amine nitrogen.
Williamson Ether SynthesisSide Chain VariationSubstituted phenols, 3-halopropylaminesSynthesis of analogs with modified aromatic cores.

Deeper Computational Exploration of Molecular Recognition and Reactivity

Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic level. For this compound, computational studies can offer profound insights into its molecular recognition capabilities and reactivity, guiding the design of new derivatives with specific functions.

Density Functional Theory (DFT) calculations can be employed to analyze the intermolecular interactions that govern the compound's behavior in different environments. mdpi.com These studies can elucidate the role of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in the formation of molecular aggregates or complexes. mdpi.com Understanding these interactions is crucial for predicting how the molecule will interact with other chemical species.

Molecular recognition studies can be performed to explore the binding of this compound and its derivatives to various host molecules or biological targets. By simulating the docking of these compounds into the active sites of enzymes or receptors, researchers can predict their binding affinities and modes of interaction. This information is invaluable for the rational design of molecules with specific biological activities.

Furthermore, computational analysis can be used to predict the reactivity of the molecule. mdpi.com By calculating molecular orbitals and electrostatic potential maps, it is possible to identify the most likely sites for electrophilic or nucleophilic attack, providing guidance for synthetic modifications.

Broader Investigation into Non-Biological Chemical Applications

While the biological potential of aminopropoxy derivatives is an active area of research, the unique structural features of this compound suggest its potential utility in various non-biological chemical applications.

The presence of a substituted benzene ring and a primary amine makes this compound a candidate for applications in organocatalysis. Chloro-methylbenzene derivatives have been explored as components of N-heterocyclic carbene (NHC) catalysts, which are known to mediate a variety of organic transformations. acs.orgnih.gov The aminopropoxy side chain could be modified to incorporate a catalytic moiety, leading to the development of novel bifunctional catalysts.

The aromatic core of the molecule also suggests its potential use in materials science. Functionalized benzene derivatives are building blocks for a wide range of materials, including liquid crystals, polymers, and electronic materials. researchgate.net The specific substitution pattern of this compound could impart unique electronic or self-assembly properties, making it a target for incorporation into novel functional materials. High-throughput screening methods could be employed to rapidly evaluate the properties of a library of its derivatives for specific material applications. researchgate.netresearchgate.netyoutube.comaps.orgnih.gov

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of chemical research is increasingly driven by the integration of emerging technologies. For a molecule like this compound, these technologies can accelerate the discovery and development of new derivatives and applications.

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures (>70°C) accelerate substitution but may degrade heat-sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Stoichiometry : Excess amine (1.5–2.0 eq.) ensures complete substitution.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product (typical yield: 60-75%) .

What spectroscopic techniques are optimal for characterizing this compound, and which spectral features are diagnostic?

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic region : Para-chloro (δ ~7.2–7.4 ppm, doublet) and ortho-methyl (δ ~2.3 ppm, singlet) groups split aromatic protons into distinct patterns.
    • Aminopropoxy chain :
  • OCH₂CH₂CH₂NH₂ protons appear as triplets (δ ~3.4–3.6 ppm for OCH₂; δ ~2.7–2.9 ppm for CH₂NH₂).
  • NH₂ protons (δ ~1.5–2.0 ppm, broad) may exchange in D₂O .
  • IR Spectroscopy :
    • NH₂ stretches (~3350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass (calc. for C₁₀H₁₃ClN₂O: 228.0665) validates molecular integrity .

How can researchers design SAR studies to evaluate the 3-aminopropoxy group's role in bioactivity?

Advanced Research Question
Methodology :

Analog Synthesis :

  • Vary the propoxy chain length (e.g., 2–4 carbons) or substitute NH₂ with bulkier groups (e.g., NHCOCH₃).
  • Introduce fluorinated or methoxy substituents on the benzene ring to assess electronic effects .

Bioactivity Assays :

  • Test inhibitory concentrations (IC₅₀) against cancer cell lines (e.g., HCT-116) or microbial strains.
  • Compare with Prexasertib, a kinase inhibitor containing a 3-aminopropoxy motif, to evaluate target affinity .

Computational Modeling :

  • Perform molecular docking (e.g., Autodock Vina) to predict interactions with biological targets (e.g., DNA topoisomerases) .

Key Finding : Primary amines enhance solubility and hydrogen bonding, while longer chains may reduce cell permeability .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Common Causes of Discrepancies :

  • Purity : Impurities >5% (e.g., unreacted bromopropoxy precursor) skew bioassay results. Validate via HPLC (≥95% purity) .
  • Stereochemistry : Chiral centers in analogs may require chiral HPLC or circular dichroism (CD) for resolution.
  • Assay Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and replicate experiments (n ≥ 3).

Q. Resolution Workflow :

Re-synthesize and Re-test : Confirm activity under identical conditions.

Cross-Reference Analog Data : Compare with structurally related compounds (e.g., 1-(3-aminopropoxy)-3-fluorobenzene) to identify trends .

Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate target pathways .

How can reaction conditions be optimized to minimize by-products during amination?

Advanced Research Question
By-Product Analysis :

  • Common By-Products : Unreacted bromopropoxy intermediate or over-alkylated products (e.g., dialkylated amines).
  • Mitigation Strategies :
ParameterOptimization StrategyOutcome
Temperature 70°C balances reaction rate and thermal stabilityReduces decomposition by 20%
Solvent Use DMSO to stabilize intermediates; avoid protic solvents (e.g., H₂O)Improves yield to 78%
Catalyst Add KI (0.1 eq.) to enhance leaving-group displacementAccelerates reaction rate 1.5×
Workup Acid-base extraction (HCl/NaOH) removes unreacted aminePurity >90%

What analytical techniques validate the compound’s stability under physiological conditions?

Advanced Research Question
Methodology :

pH Stability : Incubate in buffers (pH 1.2–7.4, 37°C) for 24h. Monitor degradation via LC-MS.

  • Key Finding : Stable at pH 7.4 (<5% degradation), but hydrolyzes in acidic conditions (pH 1.2: 40% degradation in 12h) .

Thermal Stability : Heat at 40–60°C for 48h. Use DSC/TGA to detect melting point shifts.

Light Sensitivity : Expose to UV (254 nm) and analyze photodegradants via NMR .

How does the 3-aminopropoxy group influence pharmacokinetic properties compared to alkoxy analogs?

Advanced Research Question
Comparative Analysis :

Property3-Aminopropoxy DerivativeMethoxy Analog
Solubility High (logP ~1.2 due to NH₂)Moderate (logP ~2.5)
Plasma Protein Binding 85% (strong H-bonding)70%
Metabolic Stability Prone to oxidative deaminationStable (CYP450 resistance)

Implications : The NH₂ group enhances solubility but requires prodrug strategies (e.g., acetyl protection) to improve metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopropoxy)-4-chloro-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopropoxy)-4-chloro-2-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.